molecular formula C24H20ClNO4 B11492002 3-(3-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one

3-(3-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one

Cat. No.: B11492002
M. Wt: 421.9 g/mol
InChI Key: UGBXRYOWLPDFLV-UHFFFAOYSA-N
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Description

3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, methoxyphenyl groups, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzyl chloride with 4-methoxybenzaldehyde in the presence of a base to form an intermediate, which is then cyclized using a suitable catalyst to yield the final oxazolone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxazolones, dihydro derivatives, and other functionalized compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE is unique due to its specific combination of functional groups and the oxazolone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one

InChI

InChI=1S/C24H20ClNO4/c1-28-20-10-6-17(7-11-20)22-23(18-8-12-21(29-2)13-9-18)30-24(27)26(22)15-16-4-3-5-19(25)14-16/h3-14H,15H2,1-2H3

InChI Key

UGBXRYOWLPDFLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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